Hydrogen-Bond Donor/Acceptor Profile Distinguishes Pyrazine-2-carboxamide from Nicotinamide Analogues
The target compound possesses a pyrazine-2-carboxamide head that presents two hydrogen-bond acceptors (pyrazine N atoms) and one donor (amide NH), compared to only one acceptor and one donor in the nicotinamide analogue N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide (benchmark compound) [1]. This difference alters the predicted binding pose complementarity with kinase hinge regions and bromodomain acetyl-lysine pockets, making the pyrazine variant more suitable for targets that require a dual-acceptor motif.
| Evidence Dimension | Hydrogen-bond donor/acceptor count (Lipinski-type descriptor) |
|---|---|
| Target Compound Data | HBD = 1, HBA = 6 (including linker oxygens) |
| Comparator Or Baseline | Nicotinamide analogue (in silico prediction): HBD = 1, HBA = 5 |
| Quantified Difference | +1 HBA for pyrazine-2-carboxamide; additional nitrogen alters electrostatic potential surface |
| Conditions | Calculated from SMILES using standard drug-likeness filters (Lipinski rule-of-five); no experimental crystallographic data available for this specific pair. |
Why This Matters
An extra hydrogen-bond acceptor can shift target selectivity or improve binding affinity in structure-based design, directly influencing procurement decisions for focused library synthesis.
- [1] BenchChem (ancillary structure for nicotinamide analogue). N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide. Structure used for in silico comparison only; primary data not hosted on excluded domains. Accessed via public chemical structure database. View Source
